molecular formula C23H20Cl2FNO4 B11146396 1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11146396
M. Wt: 464.3 g/mol
InChI Key: WJUJMLICYPTIHO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, fluoro, and chromeno-pyrrole moieties

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the propan-2-yloxypropyl group: This can be achieved through nucleophilic substitution reactions.

Industrial production methods would involve scaling up these reactions while optimizing conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions would depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C23H20Cl2FNO4

Molecular Weight

464.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H20Cl2FNO4/c1-12(2)30-9-3-8-27-20(13-4-6-16(24)17(25)10-13)19-21(28)15-11-14(26)5-7-18(15)31-22(19)23(27)29/h4-7,10-12,20H,3,8-9H2,1-2H3

InChI Key

WJUJMLICYPTIHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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